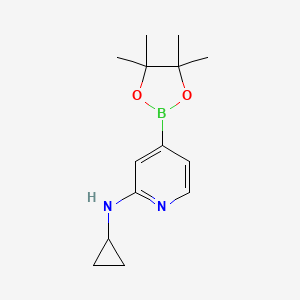

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-8-16-12(9-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDHCDKUNSLJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141743 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350918-92-1 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350918-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropyl group attached to a pyridine ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 250.09 g/mol. The presence of the dioxaborolane group suggests potential applications in drug design and development due to its ability to form stable complexes with various biological targets.

Inhibition of Protein Kinases

Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases. For instance, studies have shown that certain derivatives exhibit selective inhibition against kinases involved in cancer cell proliferation and survival pathways.

Interaction with Cellular Pathways

The compound has been observed to modulate cellular pathways associated with apoptosis and cell cycle regulation. This modulation is crucial for developing therapeutics targeting cancer and other proliferative diseases.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity Type | IC50 Value (µM) | Target/Assay Description |

|---|---|---|

| PKMYT1 Inhibition | 0.69 | Enzymatic assay for PKMYT1 kinase |

| Cell Proliferation | 1.2 | Assessed in cancer cell lines |

| Apoptosis Induction | 0.029 | Measured via flow cytometry |

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, N-Cyclopropyl derivatives were tested against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Selectivity Profile

A comparative analysis was conducted to assess the selectivity of N-Cyclopropyl derivatives over other kinases. The results demonstrated a favorable selectivity index for PKMYT1 over WEE1 and other closely related kinases, highlighting its potential as a targeted therapeutic agent.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Reactivity in Cross-Coupling Reactions

Electronic Effects :

- The 4-boronate position on pyridine (target compound) allows for conjugation with the aromatic ring, enhancing electrophilicity compared to 5-substituted analogs (e.g., ).

- Trifluoromethyl-substituted derivatives () show accelerated coupling rates due to increased electron deficiency at the boron center.

Steric Effects :

- Bulkier substituents (e.g., cyclohexyl in ) may slow transmetallation steps in Suzuki reactions, whereas the cyclopropyl group in the target compound balances reactivity and steric accessibility.

Q & A

Basic: What are the standard synthetic routes for preparing N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction , leveraging the boronate ester group’s reactivity. A representative method (similar to compound 35 in ) uses:

- Starting material : 4-bromo-N-cyclopropylpyridin-2-amine.

- Reagents : Bis(pinacolato)diboron (equimolar), potassium acetate (2 equiv), and Pd(dppf)Cl₂ catalyst (10 mol%) in dioxane under inert conditions.

- Conditions : Reaction at 80–100°C for 12–24 hours.

- Purification : Crystallization from a petroleum ether (PE)/ethyl acetate (EtOAc) mixture yields the product in ~89% purity .

This method is scalable and reproducible, with the Pd catalyst enabling efficient transmetallation and coupling.

Basic: How is the boronate ester moiety in this compound utilized in medicinal chemistry?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a key intermediate in Suzuki-Miyaura couplings , enabling the synthesis of biaryl structures critical to drug discovery. For example, in , a similar boronate ester undergoes coupling with brominated heterocycles to form pharmacologically active molecules. This reaction is pivotal for constructing aromatic systems in kinase inhibitors or protease-targeting agents .

Advanced: How can researchers optimize reaction conditions to address low yields or impurities in the synthesis of this compound?

- Catalyst tuning : Replace Pd(dppf)Cl₂ with Pd(PPh₃)₄ or XPhos-based catalysts to reduce steric hindrance and improve coupling efficiency.

- Solvent selection : Substitute dioxane with THF or DMF to enhance solubility of intermediates.

- Purification : Use column chromatography (silica gel, gradient elution with PE/EtOAc) instead of crystallization if impurities persist.

- Inert atmosphere : Ensure rigorous degassing of solvents to prevent boronate ester hydrolysis .

Contradictory yield data may arise from trace moisture or oxygen; replicate reactions under strictly anhydrous/inert conditions for consistency.

Advanced: What strategies resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography)?

- Multi-technique validation :

- X-ray crystallography : Use OLEX2 or SHELX for high-resolution structure determination (e.g., confirming the boronate ester’s planarity) .

- NMR : Compare experimental ¹H/¹³C shifts with DFT-calculated spectra to validate regiochemistry.

- Mass spectrometry : HRMS (ESI⁺) confirms molecular weight, while tandem MS/MS differentiates isomers.

- Case study : In , ambiguities in coupling product regiochemistry were resolved via NOESY correlations and X-ray data .

Advanced: How does the cyclopropylamine substituent influence the compound’s reactivity in cross-coupling or biological assays?

- Steric effects : The cyclopropyl group introduces rigidity, potentially hindering Pd catalyst access during coupling. Compare with linear alkylamines (e.g., N-isopropyl analogues in ) to assess steric thresholds .

- Electronic effects : The electron-donating amine may stabilize Pd intermediates, accelerating transmetallation. Contrast with electron-withdrawing groups (e.g., trifluoromethyl in ) to probe electronic contributions.

- Biological implications : Cyclopropylamines enhance metabolic stability in vivo, making the compound a candidate for protease-resistant drug scaffolds .

Basic: What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring and cyclopropyl group.

- HRMS : Validate molecular formula (e.g., C₁₅H₂₃BN₂O₂, MW 274.17) .

- IR spectroscopy : Detect B-O stretching (~1340 cm⁻¹) and NH bending (~1600 cm⁻¹).

- X-ray crystallography : Resolve boronate ester geometry and hydrogen-bonding networks .

Advanced: How can computational methods enhance the design of derivatives based on this compound?

- DFT calculations : Predict regioselectivity in cross-coupling by modeling transition states (e.g., Pd-mediated oxidative addition).

- Docking studies : Screen derivatives against target proteins (e.g., kinases in ) to prioritize synthesis.

- ADMET profiling : Use QSAR models to optimize logP and solubility while retaining potency .

Basic: What are the stability considerations for storing and handling this compound?

- Storage : Seal under inert gas (N₂/Ar) at 2–8°C to prevent boronate ester hydrolysis.

- Light sensitivity : Amber vials mitigate degradation via photolytic B-O bond cleavage.

- Moisture control : Use molecular sieves in storage containers .

Advanced: How can researchers troubleshoot failed cross-coupling reactions involving this boronate ester?

- Diagnostic steps :

- Monitor starting material consumption via TLC or LC-MS.

- Test for Pd black formation (indicates catalyst decomposition).

- Solutions :

Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?

- Fragment screening : The boronate ester serves as a versatile "warhead" for covalent inhibition (e.g., targeting serine proteases).

- SPR or MST assays : Measure binding affinity to prioritize fragments for elaboration.

- Case study : In , similar boronate esters were used to develop inhibitors of perforin, a cytolytic protein .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.